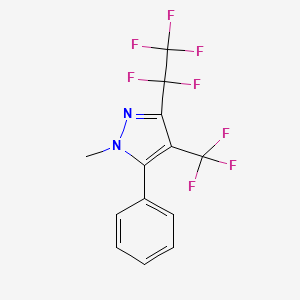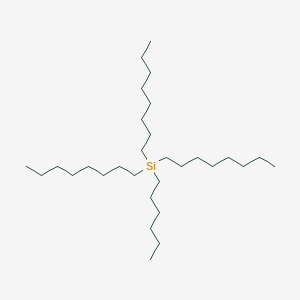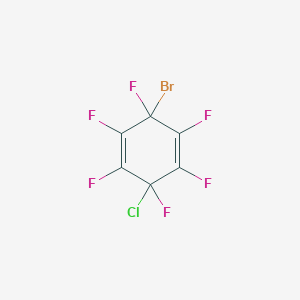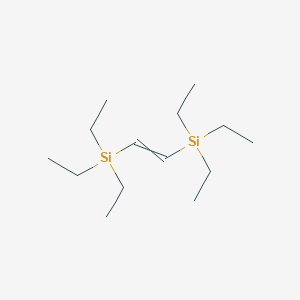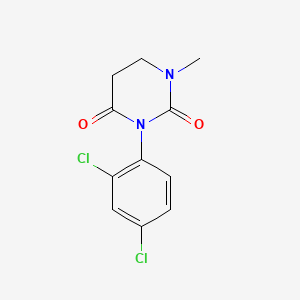
6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine is a chemical compound characterized by a triazine ring substituted with a nitrophenyl group and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine typically involves the reaction of 4-nitrophenylhydrazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the triazine ring. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the oxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can interact with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as an intermediate in chemical synthesis.
4-Nitrophenyl chloroformate: Used in the synthesis of poly(oxyethylene) modified dextrans and as a cross-linker for DNA conjugation.
4-Nitrophenyl phosphorodichloridate: A phosphorylating agent used for nucleosides.
Uniqueness
6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine is unique due to its triazine ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Unlike simpler nitrophenyl compounds, the presence of the triazine ring allows for more complex interactions and functionalities, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
111358-84-0 |
|---|---|
Formule moléculaire |
C9H6N4O3 |
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
6-(4-nitrophenyl)-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C9H6N4O3/c14-12-5-9(11-10-6-12)7-1-3-8(4-2-7)13(15)16/h1-6H |
Clé InChI |
NJCZDLJQVCJKIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C[N+](=CN=N2)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



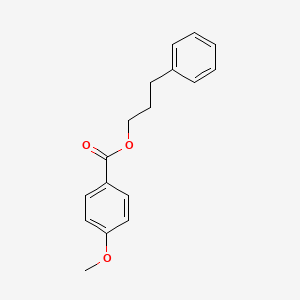

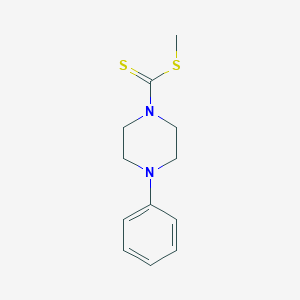
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)

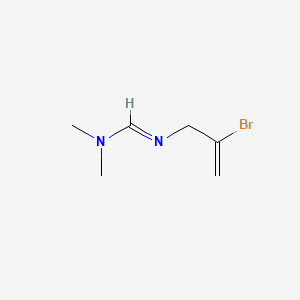
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
